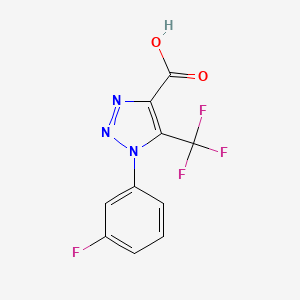

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(3-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N3O2/c11-5-2-1-3-6(4-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQOHHSLFIWMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-cancer properties and enzyme inhibition capabilities.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of various precursors under controlled conditions. The compound has been characterized using techniques such as X-ray crystallography and NMR spectroscopy, revealing a stable triazole ring structure with distinct substituents that influence its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C10H5F4N3O2 |

| Molecular Weight | 275.16 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 242–243 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using the National Cancer Institute (NCI) 60-cell line panel.

- In vitro Studies : The compound exhibited significant growth inhibition across multiple cancer types, with notable efficacy against leukemia and breast cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) were found to be comparable to established chemotherapeutic agents.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes related to cancer progression:

- Acetylcholinesterase (AChE) Inhibition : Compounds containing triazole rings have shown promise as AChE inhibitors. The presence of trifluoromethyl groups enhances binding affinity due to increased lipophilicity and electron-withdrawing effects.

- Butyrylcholinesterase (BuChE) Inhibition : Studies indicate that derivatives of triazole compounds can selectively inhibit BuChE, which is crucial for neurodegenerative diseases.

Case Studies

- Study on Antiproliferative Effects : A study demonstrated that derivatives of triazole compounds, including this compound, showed potent antiproliferative activity against leukemia cell lines (e.g., K562 and HL-60) with IC50 values in the low micromolar range .

- Enzyme Interaction Studies : In silico docking studies revealed that the compound binds effectively to active sites of AChE and BuChE with favorable binding energies, suggesting a mechanism for its inhibitory action .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that it exhibits significant activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of triazoles could inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antifungal Activity

A case study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of several triazole compounds against Candida species. The study found that 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid showed promising results, with an inhibition concentration (IC50) significantly lower than that of traditional antifungal agents like fluconazole .

Potential as Anticancer Agent

The compound's unique structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth. Further research is needed to explore its full potential as an anticancer agent.

Pesticidal Properties

Triazole compounds are widely recognized for their use as fungicides in agriculture. The fluorinated derivatives have shown enhanced efficacy against plant pathogens. Research has indicated that this compound can be effective against various fungal diseases affecting crops.

Case Study: Efficacy Against Fungal Pathogens

A field trial conducted on wheat crops treated with formulations containing this compound demonstrated a significant reduction in fungal infections compared to untreated controls. The results indicated a decrease in disease severity by up to 60%, showcasing its potential as an effective agricultural fungicide .

Polymer Additives

The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The fluorinated nature of this compound contributes to improved resistance against environmental degradation.

Case Study: Thermal Stability Enhancement

Research published in Polymer Science evaluated the effect of adding this compound to polyvinyl chloride (PVC). The findings revealed that the thermal stability improved significantly, with a higher decomposition temperature observed compared to standard PVC formulations .

相似化合物的比较

Substituent Effects on Physicochemical Properties

The trifluoromethyl group and fluorine atoms significantly influence electronic, steric, and solubility properties. Key comparisons include:

Table 1: Substituent Variations and Melting Points

Key Observations :

- Melting Points : Halogen substitution (e.g., Cl in B16 vs. F in B15) correlates with higher melting points due to increased molecular polarity and packing efficiency .

Comparison :

- The target compound may utilize a β-ketoester intermediate (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) for triazole ring formation, similar to .

- Amide derivatives (e.g., B14–B19) require additional coupling steps, whereas the carboxylic acid form is more directly accessible via saponification .

Structural Advantages of the Target Compound :

- The 3-fluorophenyl group may enhance lipophilicity and membrane permeability compared to non-fluorinated aryl substituents.

- The -CF₃ group’s electronegativity could improve target binding affinity in enzyme-active sites.

Tautomerism and Stability

highlights ring-chain tautomerism in 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, where the cyclic hemiacetal form predominates (~20% in solution) . For the target compound:

- The -CF₃ group’s electron-withdrawing nature may stabilize the carboxylic acid form, reducing tautomerism compared to formyl-substituted analogs.

- Stability under physiological conditions remains to be tested but is critical for drug development.

准备方法

Preparation Methods Analysis

Synthetic Strategy Overview

The synthesis of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid predominantly relies on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , commonly known as "click chemistry." This method is favored due to its high regioselectivity, mild reaction conditions, and compatibility with various functional groups.

Key Synthetic Steps:

Preparation of 3-fluorophenyl azide

- Starting from 3-fluoroaniline, diazotization is performed using sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.

- Subsequent reaction with sodium azide generates 3-fluorophenyl azide.

Cycloaddition with a trifluoromethylated alkyne

- The 3-fluorophenyl azide undergoes Cu(I)-catalyzed cycloaddition with an alkyne bearing a trifluoromethyl substituent, such as trifluoromethyl propiolic acid or its derivatives, to form the 1,2,3-triazole ring.

- This step introduces the trifluoromethyl group at the 5-position of the triazole ring and the carboxylic acid at the 4-position.

Purification and Characterization

- The crude product is purified by column chromatography using ethyl acetate/hexane mixtures or recrystallized from ethanol/water mixtures.

- Characterization methods include NMR (¹H and ¹³C), FTIR (notably for carboxylic acid O-H stretch), and mass spectrometry.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes and Optimization Parameters |

|---|---|---|

| Diazotization of 3-fluoroaniline | NaNO₂, HCl, 0–5 °C | Low temperature controls diazonium salt stability |

| Azide formation | NaN₃, aqueous or DMF solvent | Careful control to avoid azide decomposition |

| CuAAC Cycloaddition | Cu(I) catalyst (e.g., CuSO₄ + sodium ascorbate), base (Na ascorbate), room temp to 60 °C, 12 h | Mild conditions; temperature and time optimized to improve yield and minimize side reactions |

| Purification | Column chromatography (ethyl acetate/hexane), recrystallization (ethanol/water) | Ensures high purity; fluorine substituent may affect solubility |

- Reaction temperature around 60 °C and reaction time approximately 12 hours have been found optimal to overcome steric hindrance from fluorine substituents and improve cyclization efficiency.

Industrial Scale Considerations

- Continuous flow reactors are increasingly employed to scale up the CuAAC reaction, offering enhanced control over reaction parameters, improved safety (especially handling azides), and higher throughput.

- Automated synthesis platforms allow for real-time monitoring and optimization of reaction conditions, improving yield and purity on an industrial scale.

Comparative Preparation Methods from Literature

While the core method involves CuAAC, variations exist depending on the trifluoromethyl source and the alkyne used:

Research Findings and Notes

- The fluorine substituent at the meta position of the phenyl ring enhances metabolic stability and influences the electronic environment of the triazole ring, which may affect reaction kinetics and product solubility.

- The trifluoromethyl group at the 5-position of the triazole ring increases lipophilicity and may require adjustments in solvent systems during purification.

- Optimization of reaction parameters such as catalyst loading, temperature, and reaction time is crucial to overcome steric hindrance and achieve high regioselectivity and yield.

- Purification challenges arise due to the compound's polarity and fluorine content, necessitating tailored chromatographic conditions.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Diazotization of 3-fluoroaniline | NaNO₂, HCl, 0–5 °C | Quantitative | Critical for azide formation |

| Azide formation | NaN₃, aqueous or DMF | High | Handle with care due to azide safety |

| CuAAC with trifluoromethyl alkyne | Cu(I) catalyst, base, 25–60 °C, 12 h | 60–70 | Mild, selective; temperature/time optimized |

| Purification | Column chromatography, recrystallization | — | Solvent system adjusted for fluorinated compound |

常见问题

Q. What are the standard synthetic methodologies for 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. A fluorophenyl azide reacts with a trifluoromethyl-substituted alkyne precursor under mild conditions (e.g., aqueous ethanol, sodium ascorbate, room temperature). Post-cycloaddition, acidic hydrolysis or deprotection steps yield the carboxylic acid group. Reaction progress is monitored via TLC, and purity is confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm triazole ring formation and substituent positions.

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolves tautomerism and spatial arrangement of substituents .

Q. What biological activities are associated with structurally similar triazole-4-carboxylic acids?

Analogous compounds exhibit antiproliferative activity against cancer cell lines (e.g., NCI-H522 lung cancer) via kinase inhibition (e.g., c-Met). The trifluoromethyl group enhances binding through hydrophobic interactions, while the carboxylic acid enables ionic interactions with target proteins. Activity varies with substituent positions (e.g., para-fluoro vs. meta-chloro derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole synthesis?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (DMSO, DMF) may accelerate cycloaddition but require post-reaction purification. Ethanol balances reactivity and ease of isolation .

- Catalyst loading : Copper(I) iodide (0.5–2 mol%) with sodium ascorbate reduces Cu(II) to maintain catalytic activity. Excess catalyst can lead byproducts.

- Temperature control : Mild heating (50–60°C) reduces reaction time without compromising regioselectivity .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Discrepancies may arise from differences in cell permeability, metabolic stability, or target expression. Methodological solutions include:

- Orthogonal assays : Combine MTT viability assays with Western blotting (e.g., caspase-3 activation for apoptosis).

- Pharmacokinetic profiling : Assess compound stability in cell culture media and intracellular accumulation.

- Structural analogs : Compare activity of meta-fluoro vs. para-fluoro derivatives to isolate electronic effects .

Q. How does tautomerism influence the compound’s reactivity and biological interactions?

The triazole ring can exhibit prototropic tautomerism, affecting hydrogen-bonding capacity. For example, ring-chain tautomerism in carboxylic acid derivatives (e.g., cyclic hemiacetal forms) alters solubility and target binding. ¹H NMR in DMSO-d₆ reveals predominant tautomers, while computational modeling (DFT) predicts stability .

Q. What computational approaches predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with kinases or receptors. The trifluoromethyl group’s hydrophobic pocket occupancy and carboxylic acid’s salt bridge formation are critical. Validation includes comparing docking scores with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。